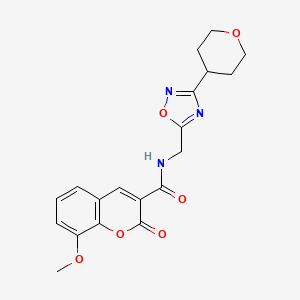

![molecular formula C13H21NO3 B2380449 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole CAS No. 1365570-27-9](/img/structure/B2380449.png)

5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

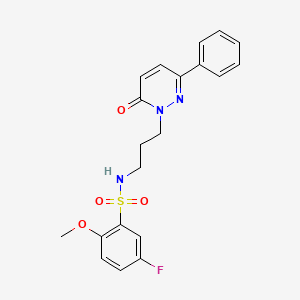

5-Hydroxymethyl-2-Boc-hexahydrocyclopenta[c]pyrrole, also known by its IUPAC name tert-butyl 5-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate , is a compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 . It is a colorless oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO3/c1-13(2,3)17-12(16)14-6-10-4-9(8-15)5-11(10)7-14/h9-11,15H,4-8H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

5-Hydroxymethyl-2-Boc-hexahydrocyclopenta[c]pyrrole is a colorless oil . It has a molecular weight of 241.33 . The compound should be stored at room temperature .Applications De Recherche Scientifique

Synthesis and Applications in Organic Chemistry

Palladium-Catalyzed Approaches : Research by Gabriele et al. (2012) demonstrated the use of palladium iodide-catalyzed carbonylative approach for the synthesis of functionalized pyrrole derivatives, including those related to 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole. This method allows the creation of complex organic compounds potentially useful in pharmaceuticals and materials science (Gabriele et al., 2012).

Enzymatic Resolution in Synthesis : Schieweck and Altenbach (1998) explored the enzymatic kinetic resolution of pyrrole derivatives, including the synthesis of N-Boc-2-hydroxymethyl-2,5-dihydropyrrole. This research highlights the potential for using enzymatic methods in the synthesis of complex organic molecules, possibly including 5-Hydroxymethyl derivatives (Schieweck & Altenbach, 1998).

Conversion to Other Chemicals

- Conversion of Carbohydrates into Pyrrole Derivatives : Adhikary et al. (2015) developed a method for converting carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes, which can be further processed into various pyrrole-fused compounds. This research indicates potential pathways for the conversion of 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole into other valuable chemicals (Adhikary et al., 2015).

Novel Methodologies and Chemical Transformations

- Development of New Synthetic Pathways : Donohoe and Thomas (2007) worked on the partial reduction of N-Boc pyrroles, providing new routes to disubstituted pyrrolines. This research could offer insights into novel methods for manipulating 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole for various scientific applications (Donohoe & Thomas, 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statement associated with it is H302 , which means it is harmful if swallowed. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P264), not eating, drinking or smoking when using this product (P270), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

Propriétés

IUPAC Name |

tert-butyl 5-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-6-10-4-9(8-15)5-11(10)7-14/h9-11,15H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNJMGKDWQLIJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC(CC2C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-6-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine](/img/structure/B2380366.png)

![methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate](/img/structure/B2380369.png)

![(2S,3S)-2-Propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]oxane-3-carboxamide](/img/structure/B2380372.png)

![7-cyclopentyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380375.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2380379.png)

![1-(3-chloro-4-methylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2380380.png)

![2-(8-Oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid;hydrochloride](/img/structure/B2380385.png)

![4-[(3-Chlorophenyl)methyl]cyclohexan-1-one](/img/structure/B2380388.png)

![3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B2380390.png)